2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a multistep chemical process starting from 2-acetamido-2-deoxy-D-glucose. A notable approach includes the alkylation of an allyl 2-acetamido-2-deoxy-D-glucose derivative, followed by a series of protection and deprotection steps, leading to the formation of the oxazoline ring through the action of mercuric chloride-mercuric oxide in acetonitrile (Durette & Meitzner, 1981).
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-phenyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline, reveals slight differences in the conformation of the pyranoid rings, which are between skew oS2 and diplanar D0,4 configurations. The study aids in understanding the spatial arrangement and reactivity of the oxazoline compound (Foces-Foces et al., 1984).
Chemical Reactions and Properties
The oxazoline derivative is a versatile intermediate for glycosylation reactions, facilitating the synthesis of complex oligosaccharides. It has been employed in various glycosylation strategies, demonstrating its capability to form glycosidic bonds under different conditions, including those that are acid-catalyzed or involve copper(II)-mediated activation for the synthesis of β-glycosides of N-acetylglucosamine with high yields (Wittmann & Lennartz, 2002).
Physical Properties Analysis
While specific studies detailing the physical properties of 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline were not directly identified, the synthesis and structural analyses provide insights into its chemical stability and reactivity, which are crucial for its role as a glycosylating agent.
Chemical Properties Analysis
The chemical properties of this oxazoline compound, including its reactivity in glycosylation reactions to synthesize oligosaccharides, underscore its utility in organic and carbohydrate chemistry. The compound's ability to act as a glycosyl donor, especially in the synthesis of aminopolysaccharides and various glycosides, highlights its functional versatility and significance in synthetic chemistry (Kadokawa et al., 1997).
Scientific Research Applications
Glycoconjugate Synthesis
- This compound facilitates the specific deamidation of 2-acetamido-1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose through hydrolysis, leading to the quantitative formation of amino sugars that can be acylated to create novel glycoconjugates. This process underscores its pivotal role in the synthesis of glycoconjugates, demonstrating its importance in the development of complex molecules for research and therapeutic applications (R. Jha, J. Davis, 1995).
Oligosaccharide Synthesis
- Employed in the synthesis of β-Glycosides of N-Acetylglucosamine, this compound reacts with glycosyl acceptors in the presence of copper(II) to yield significant yields of β-D-glucopyranosides. This application is crucial for the mild and efficient synthesis of oligosaccharides, which are essential in studying carbohydrate biology and developing carbohydrate-based therapeutics (V. Wittmann, D. Lennartz, 2002).
Advanced Glycosylation Techniques
- The compound is key in advanced glycosylation techniques, including the creation of disaccharide derivatives and the synthesis of complex oligosaccharides crucial for bacterial cell-wall, human milk, and blood-group substances. These applications highlight its versatility and importance in synthetic carbohydrate chemistry, enabling the development of highly specific and functional glycostructures (P. Durette, E. P. Meitzner, 1981).
Molecular Structure Understanding
- Research has also focused on the crystal and molecular structure of related oxazoline compounds, providing insights into their conformation. These studies are instrumental in understanding the physical and chemical properties of glycosylated compounds and aiding in the design of molecules with specific functions (C. Foces-Foces, F. H. Cano, M. Bernabé, S. Penadés, M. Martín‐Lomas, 1984).
Polymer Synthesis
- The compound has been used in the polymerization process to produce natural- and non-natural-type aminopolysaccharides, demonstrating its utility in creating synthetic polymers with potential applications in biomedicine and materials science (J. Kadokawa, Shigeto Kasai, Yoshikatsu Watanabe, Masa Karasu, H. Tagaya, K. Chiba, 1997).
properties
IUPAC Name |
[(3aR,5R,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-6-15-11-13(22-9(4)18)12(21-8(3)17)10(5-19-7(2)16)23-14(11)20-6/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQZRLQMXZMJA-KSTCHIGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432379 | |
Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline | |
CAS RN |
35954-65-5, 10378-06-0 | |
Record name | (3aR,5R,6S,7R,7aR)-5-[(Acetyloxy)methyl]-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazole-6,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,7aR)-5-(Acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]oxazole-6,7-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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